molecular formula C21H24N2O10 B2718201 2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid CAS No. 2416235-98-6

2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid

Cat. No.: B2718201
CAS No.: 2416235-98-6
M. Wt: 464.427
InChI Key: CZEZZHJBVFUECW-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid is a useful research compound. Its molecular formula is C21H24N2O10 and its molecular weight is 464.427. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions

    • This compound undergoes various reactions such as oxidation, reduction, and substitution due to its multiple functional groups.

    • Oxidation: The ethoxy chains and piperidinyl groups can be targeted.

    • Reduction: The isoindole ring can be reduced under specific conditions.

    • Substitution: Various positions on the molecule allow for substitution reactions, particularly at the ethoxy groups.

  • Common Reagents and Conditions

    • Typical reagents include strong acids, bases, and oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride. These reactions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

  • Major Products

    • Products vary depending on the reaction but often involve modifications to the ethoxy chains or functional group interconversions, creating derivatives with altered physical and chemical properties.

Scientific Research Applications: This compound’s versatility stems from its structural complexity and reactive functional groups:

  • Chemistry: : Acts as a building block in organic synthesis for creating more complex molecules.

  • Biology: : Studied for its potential interactions with biomolecules, which could lead to new biochemical probes or therapeutic agents.

  • Medicine: : Explored for drug development due to its potential biological activity and ability to interact with various molecular targets.

  • Industry: : Utilized in the design of new materials, including polymers and coatings, due to its multi-functional nature.

Mechanism of Action: The compound operates through mechanisms involving:

  • Molecular Targets and Pathways: : It binds to specific receptors or enzymes, altering their activity. For instance, the piperidinyl and phthalimide groups are known for their biological interactions.

  • Effect Exertion: : The compound’s effects are mediated through alterations in protein function or gene expression pathways, leading to observable changes at the cellular or organismal level.

Comparison with Similar Compounds: Compared to other similar compounds, it stands out due to its unique combination of multiple ethoxy groups and its isoindole core.

  • Similar Compounds: : Molecules like poly(ethylene glycol) derivatives or piperidine-based drugs share some structural features but lack the combined functionalities of this compound.

  • Uniqueness: : This combination of functionalities provides unique reactivity and application potential, making it a valuable molecule in both research and industrial applications.

Remember, this deep-dive reflects just one example of a molecule’s multifaceted nature. There's a whole universe of other compounds and their unique properties out there. Shall we talk about another chemical or different topic?

Properties

IUPAC Name

2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O10/c24-16-5-4-14(19(27)22-16)23-20(28)13-2-1-3-15(18(13)21(23)29)33-11-10-31-7-6-30-8-9-32-12-17(25)26/h1-3,14H,4-12H2,(H,25,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEZZHJBVFUECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416235-98-6
Record name 2-{2-[2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)ethoxy]ethoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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